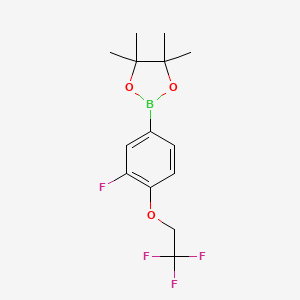
2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BF4O3 and its molecular weight is 320.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule characterized by its unique structure and potential biological applications. With a molecular formula of C14H17BF4O3 and a molecular weight of approximately 320.09 g/mol , this compound has garnered interest in medicinal chemistry due to its fluorinated groups and dioxaborolane moiety.
The structure of this compound includes a phenyl ring substituted with a fluorine atom and a trifluoroethoxy group. The dioxaborolane moiety contributes to its chemical reactivity, making it suitable for various applications in organic synthesis and biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H17BF4O3 |
| Molecular Weight | 320.09 g/mol |
| CAS Number | 1689510-38-0 |
| Purity | >95% |
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential mechanisms and applications:
- Anticancer Activity : Initial studies indicate that compounds with similar dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. The presence of fluorinated groups may enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as an anticancer agent.
- Enzyme Inhibition : The boron atom in the dioxaborolane structure can interact with biological macromolecules such as enzymes and proteins. Studies have shown that boron-containing compounds can act as enzyme inhibitors, which may be applicable in drug design for diseases involving dysregulated enzyme activity.
- Fluorine's Role in Biological Systems : The incorporation of fluorine atoms is known to influence the pharmacokinetics of drugs by improving their binding affinity to biological targets. This characteristic is particularly valuable in the development of pharmaceuticals where selectivity and potency are crucial.
Case Studies
Several studies have explored similar compounds with notable findings:
- Study on Boron Compounds : A study published in Molecules examined the interaction of boron-containing compounds with cancer cell lines. It was found that specific structural modifications could enhance the cytotoxicity against breast cancer cells (MDPI) .
- Fluorinated Drug Development : Research conducted on fluorinated analogs demonstrated improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. These findings support the hypothesis that this compound may exhibit similar benefits (LGC Standards) .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules through coordination bonds involving the boron atom. This interaction can lead to alterations in enzyme activity or cellular signaling pathways.
Table: Mechanistic Pathways
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Boron coordination affecting enzyme function |
| Cytotoxicity | Induction of apoptosis in cancer cells |
| Enhanced Binding Affinity | Improved interaction with biological receptors |
Properties
IUPAC Name |
2-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-5-6-11(10(16)7-9)20-8-14(17,18)19/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOGBYGUSTXBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














